Methyl fucopyranoside

Glycosyltransferase acceptor specificity Plant cell wall biosynthesis Carbohydrate chemistry

Natural L-fucose is metabolized in microbial/fungal assays, confounding long-term inhibition studies. Methyl α-L-fucopyranoside (CAS 14687-15-1) eliminates this as a non-metabolizable, single-anomer fucose probe. • Non-metabolizable by T. reesei - enables sustained biocontrol assays • 30× higher fucosyltransferase acceptor efficiency vs. 4-O-methyl analog; 2-O/3-O-methyl derivatives show zero activity • Defined lectin binding (UEA-I: ΔH = -6.0 kcal/mol); crystal structure available (PDB: 1JXN) ≥98% HPLC purity; white crystalline powder; ships at ambient temperature.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 14687-15-1
Cat. No. B077008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl fucopyranoside
CAS14687-15-1
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)O)O)O
InChIInChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3
InChIKeyOHWCAVRRXKJCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Fucopyranoside: Glycobiology Standard and Molecular Probe


Methyl fucopyranoside (CAS 14687-15-1), commonly supplied as the alpha-anomer methyl α-L-fucopyranoside, is a synthetic methyl glycoside derivative of L-fucose (6-deoxy-L-galactose) with the molecular formula C₇H₁₄O₅ and molecular weight 178.18 g/mol [1]. The compound exists in a stable ¹C₄ chair conformation in both solid state (X-ray crystallography) and solution (NMR) [2]. As a non-metabolizable fucose analog, it serves as a definitive competitive inhibitor and substrate probe for fucose-recognizing proteins including bacterial and plant lectins, fucosidases, and fucose-metabolizing enzymes [3]. Unlike natural L-fucose, the methyl glycoside is not metabolized by fungal systems, enabling its use as a stable inhibitor in complex biological assays .

Why Methyl Fucopyranoside Cannot Be Substituted


Substituting methyl fucopyranoside with structurally similar analogs—including free L-fucose, methyl glucopyranoside, methyl galactopyranoside, or positional methyl ether derivatives—introduces quantifiable functional deficits. Free L-fucose is metabolized by microbial and fungal systems, confounding long-term inhibition studies; methyl fucopyranoside is not metabolized by Trichoderma reesei, enabling sustained biocontrol assays . The C6 methyl group (6-deoxy) reduces hydrogen bonding potential compared to methyl glucopyranoside (C6-OH) and methyl galactopyranoside (C6-OH), directly affecting lectin binding thermodynamics and enzyme active site recognition [1]. O-Methylation at the 2- or 3-position completely abolishes acceptor function for plant cell wall fucosyltransferases, demonstrating that even minor regiochemical modifications produce null activity relative to the parent methyl α-L-fucopyranoside [2]. Anomeric configuration further dictates specificity: β-anomers exhibit distinct lectin binding profiles and enzyme substrate kinetics compared to the α-anomer [3]. These experimentally validated differences preclude generic substitution without compromising assay reproducibility and functional outcomes.

Quantitative Differentiation Evidence for Methyl Fucopyranoside


Plant Fucosyltransferase Acceptor Efficiency

In acceptor specificity characterization of plant cell wall fucosyltransferases, methyl α-L-fucopyranoside was the most efficient acceptor substrate, demonstrating 30-fold greater effectiveness than methyl 4-O-methyl-α-L-fucopyranoside [1]. Critically, O-methylation at the 2- or 3-position completely abolished acceptor function, yielding no detectable activity [1]. This establishes that the unmodified methyl α-L-fucopyranoside scaffold is essential for enzymatic recognition, with even conservative O-methyl substitutions at non-4 positions rendering the compound functionally inert.

Glycosyltransferase acceptor specificity Plant cell wall biosynthesis Carbohydrate chemistry

Fucokinase Inhibition Potency

In a cell-free system from rat liver, 1-methylfucoside (methyl fucopyranoside) inhibited fucokinase via competitive mode with an inhibition constant (Ki) of 1.1 mmol/L [1]. Under identical experimental conditions, Clobenoside (a chloro-containing glucofuranoside comparator) inhibited both fucokinase and fucose-1-phosphate pyrophosphorylase with Ki values ranging between 5 and 10 mmol/L [1]. The 4.5- to 9-fold lower Ki value for methyl fucopyranoside demonstrates its substantially greater potency as a fucokinase inhibitor. This inhibition translated to a drastic reduction of fucoprotein biosynthesis and secretion in hepatocytes [1].

Glycoprotein biosynthesis inhibition Fucose metabolism Enzyme kinetics

Defined ¹C₄ Chair Conformation Validation

The crystal and molecular structures of methyl α-L-fucopyranoside were determined by X-ray crystallography, revealing the sugar ring adopts the expected ¹C₄ chair conformation [1]. The ¹H NMR spectrum was fully analyzed at 600 MHz, and the conformation of the pyranose ring in solution, derived from ³J(HH) coupling constant values, was found to be very similar to that in the crystal [1]. Molecular mechanics calculations further rationalized these conformational features [1]. In contrast, the α/β anomeric mixture form (methyl fucopyranoside mixture, CAS 65310-00-1) lacks this defined single-anomer structural characterization, introducing conformational heterogeneity that complicates binding studies .

Structural biology Carbohydrate conformation Molecular modeling

Lectin Binding Thermodynamics

Calorimetric analysis of Ulex europaeus lectin I (UEA-I) binding revealed that methyl α-L-fucopyranoside binds with an enthalpy decrease (ΔH) of -6.0 kcal/mol and an entropy decrease (ΔS) of -2.7 cal/mol/K [1]. These thermodynamic values are substantially smaller in magnitude than those for the H-type 2 trisaccharide (ΔH = -29 kcal/mol, ΔS = -68 cal/mol/K), confirming that the monosaccharide engages a smaller interaction surface with the lectin binding pocket [1]. The crystal structure of UEA-I in complex with methyl α-L-fucopyranoside has been solved at 2.3 Å resolution (PDB: 1JXN), providing atomic-level detail of the binding mode [2]. In contrast, the Galactia tenuiflora lectin binds methyl α-L-fucopyranoside much more weakly than does UEA-I, demonstrating lectin-specific affinity differences [3].

Lectin-carbohydrate interactions Blood group antigen research Thermodynamics of binding

Pd-Catalyzed Regioselective Oxidation Selectivity

Under Pd(OAc)₂/neocuproine catalysis with benzoquinone as oxidant at 60°C for 12 hours in toluene, methyl α-L-fucopyranoside undergoes regioselective oxidation at the C3 hydroxyl group to yield the corresponding uronic acid derivative with 86% selectivity [1]. Under identical catalytic conditions, methyl α-D-glucopyranoside achieves 90% selectivity for oxidation to the glucuronic acid derivative [1]. This demonstrates that while methyl α-L-fucopyranoside exhibits high regioselectivity amenable to synthetic manipulation, its selectivity profile differs measurably from that of the glucopyranoside analog. Additionally, sulfation of methyl α-L-fucopyranoside using pyridine:SO₃ complex enables selective synthesis of the 2-, 3-, and 4-sulfate positional isomers under controlled conditions [1].

Carbohydrate synthetic chemistry Regioselective oxidation Glycosylation building blocks

Methyl Fucopyranoside Application Scenarios


Acceptor Specificity Assays for Plant Fucosyltransferases

Methyl α-L-fucopyranoside is the optimal acceptor substrate for characterizing plant fucosyltransferase activity, demonstrating 30-fold higher efficiency than its 4-O-methyl analog and complete functional superiority over 2-O- and 3-O-methyl derivatives which exhibit zero acceptor activity [1]. This makes the compound indispensable for defining substrate recognition determinants in plant cell wall polysaccharide biosynthesis pathways.

Fucose-Specific Lectin Binding and Crystallography

With fully characterized binding thermodynamics (ΔH = -6.0 kcal/mol, ΔS = -2.7 cal/mol/K for UEA-I) and an available high-resolution crystal structure (PDB: 1JXN at 2.3 Å), methyl α-L-fucopyranoside serves as the definitive minimal ligand for fucose-specific lectins including UEA-I, PA-IIL (Pseudomonas aeruginosa lectin II), PLL3, LECB, and BAMBL [2][3]. Its single-anomer defined ¹C₄ conformation ensures reproducible binding data across experimental replicates.

Fucose Metabolism Inhibition in Glycoprotein Research

As a competitive fucokinase inhibitor with Ki = 1.1 mM, methyl fucopyranoside provides 4.5- to 9-fold greater potency than Clobenoside for blocking fucose activation [4]. This enables effective reduction of fucoprotein biosynthesis and secretion in hepatocyte models, making it a preferred tool for investigating the biological significance of terminal fucosylation in glycoproteins.

Synthesis of Sulfated and Oxidized Fucose Derivatives

Methyl α-L-fucopyranoside undergoes regioselective C3 oxidation with 86% selectivity under palladium catalysis and can be selectively sulfated at the 2-, 3-, or 4- positions using pyridine:SO₃ complex [5]. This synthetic versatility makes it the preferred starting material for generating positionally defined sulfated fucose analogs and uronic acid derivatives used in anticoagulant and anti-inflammatory polysaccharide research.

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